3-Nitrobenzenesulfonohydrazide hydrochloride

Antibacterial drug discovery MurC ligase inhibition Peptidoglycan biosynthesis

3-Nitrobenzenesulfonohydrazide hydrochloride (CAS: 1092355-67-3 for the hydrochloride salt; free base CAS: 6655-77-2) is a nitroaromatic sulfonyl hydrazide with the molecular formula C₆H₈ClN₃O₄S and a molecular weight of 253.66 g/mol. It belongs to the aryl sulfonohydrazide class, characterized by a 3-nitro-substituted benzene ring linked to a sulfonohydrazide (–SO₂–NHNH₂) moiety, supplied as the hydrochloride salt for enhanced solid-state stability.

Molecular Formula C6H8ClN3O4S
Molecular Weight 253.66 g/mol
Cat. No. B13327946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzenesulfonohydrazide hydrochloride
Molecular FormulaC6H8ClN3O4S
Molecular Weight253.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NN)[N+](=O)[O-].Cl
InChIInChI=1S/C6H7N3O4S.ClH/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11;/h1-4,8H,7H2;1H
InChIKeyDFLNYLXLMMGTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitrobenzenesulfonohydrazide Hydrochloride: A Position-Specific Sulfonyl Hydrazide Building Block for Enzyme Inhibition and Chemical Synthesis


3-Nitrobenzenesulfonohydrazide hydrochloride (CAS: 1092355-67-3 for the hydrochloride salt; free base CAS: 6655-77-2) is a nitroaromatic sulfonyl hydrazide with the molecular formula C₆H₈ClN₃O₄S and a molecular weight of 253.66 g/mol [1]. It belongs to the aryl sulfonohydrazide class, characterized by a 3-nitro-substituted benzene ring linked to a sulfonohydrazide (–SO₂–NHNH₂) moiety, supplied as the hydrochloride salt for enhanced solid-state stability [2]. Its primary research applications lie in two domains: as a versatile precursor for synthesizing bioactive sulfonohydrazone derivatives targeting enzymes such as cholinesterases, α-amylase, and MurC ligase [3], and as a thermally decomposable blowing agent in foamed plastics manufacturing [4]. The meta-nitro substitution pattern on the phenyl ring distinguishes this compound from its 2-nitro (ortho) and 4-nitro (para) isomers, imparting distinct electronic and steric properties that influence both its reactivity in derivative synthesis and the biological activity of its downstream products.

Why 3-Nitrobenzenesulfonohydrazide Hydrochloride Cannot Be Interchanged with Isomeric or Unsubstituted Sulfonohydrazide Analogs


The position of the nitro substituent on the benzenesulfonohydrazide scaffold is not a passive structural feature—it directly governs the electronic environment of the sulfonyl group, the acidity of the hydrazide NH protons, and the steric accessibility of the reactive hydrazine terminus [1]. In enzyme inhibition applications, comparative data from BRENDA show that the N'-((2-[(4-cyanobenzyl)oxy]phenyl)methylidene) derivative bearing a 2-nitrobenzenesulfonohydrazide moiety achieves 86% inhibition of MurC at 0.10 mM, while the corresponding 3-nitro derivative yields 74% inhibition under identical conditions—a delta of 12 percentage points attributable solely to the nitro group position [2]. Similarly, the hydrochloride salt form (MW 253.66) offers practical procurement advantages over the free base (MW 217.20) in terms of crystallinity, ambient storage stability, and ease of gravimetric dispensing , but these physical properties do not translate to other positional isomers, whose hydrochloride salts may exhibit different hygroscopicity or thermal decomposition profiles. Procurement specialists and medicinal chemistry teams selecting a sulfonohydrazide building block must therefore specify the exact regioisomer and salt form, as potency, solubility, and handling characteristics are non-transferable across the series.

Quantitative Differentiation Evidence: 3-Nitrobenzenesulfonohydrazide Hydrochloride vs. Closest Analogs


MurC Ligase Inhibition: 3-Nitro vs. 2-Nitro Regioisomer Comparison in a Matched Derivative Series

In a head-to-head comparison using identical N-benzylidenesulfonohydrazide derivatives, the 2-nitro regioisomer (N'-((2-[(4-cyanobenzyl)oxy]phenyl)methylidene)-2-nitrobenzenesulfonohydrazide) inhibited E. coli MurC ligase by 86% at 0.10 mM, whereas the 3-nitro counterpart achieved 74% inhibition at the same concentration [1]. This 12-percentage-point difference demonstrates that the 3-nitro isomer, while active, is measurably less potent than the 2-nitro isomer in this antibacterial target context. The parent 3-nitrobenzenesulfonohydrazide therefore offers a slightly attenuated—but chemically distinct—starting point for structure-activity relationship (SAR) exploration, which may be advantageous when seeking to reduce off-target MurC inhibition while retaining other desirable properties.

Antibacterial drug discovery MurC ligase inhibition Peptidoglycan biosynthesis

Cholinesterase Inhibition Potency of 3-Nitrobenzenesulfonohydrazide-Derived Triazole Hybrids vs. Clinical Standard Donepezil

A series of 1,2,4-triazole-bearing benzenesulfonohydrazide analogues synthesized from the 3-nitrobenzenesulfonohydrazide scaffold were evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent analogue (compound 17) exhibited IC₅₀ values of 0.30 ± 0.050 µM (AChE) and 0.70 ± 0.050 µM (BuChE), representing a 7.2-fold improvement over donepezil (IC₅₀ = 2.16 ± 0.12 µM for AChE) and a 6.4-fold improvement over donepezil for BuChE (IC₅₀ = 4.5 ± 0.11 µM) [1]. The entire series displayed IC₅₀ ranges of 0.30–15.21 µM (AChE) and 0.70–18.27 µM (BuChE), demonstrating that the 3-nitro substitution pattern supports consistently potent cholinesterase inhibition. No direct comparison with 2-nitro or 4-nitro analogues was performed within this study, meaning the potency advantage is demonstrated against the clinical comparator rather than against isomeric scaffolds.

Alzheimer's disease Acetylcholinesterase inhibition Butyrylcholinesterase inhibition

α-Amylase and α-Glucosidase Dual Inhibition: 3-Nitrobenzenesulfonohydrazide-Benzimidazole Hybrid vs. Acarbose

Benzimidazole-bearing sulfonamide analogues derived from 3-nitrobenzenesulfonohydrazide were screened against α-glucosidase and α-amylase. Across 14 analogues (compounds 1–14), α-glucosidase IC₅₀ values ranged from 9.20 ± 0.10 to 38.30 ± 0.40 µM, and α-amylase IC₅₀ values ranged from 5.20 ± 0.30 to 18.20 ± 0.30 µM [1]. The most potent α-amylase inhibitor (analogue 3) achieved an IC₅₀ of 5.20 ± 0.30 µM, representing a 2.1-fold improvement over the clinical standard acarbose (IC₅₀ = 11.12 ± 0.15 µM). For α-glucosidase, the most potent analogue (6) yielded IC₅₀ = 9.20 ± 0.10 µM, surpassing acarbose (IC₅₀ = 38.45 ± 0.80 µM) by 4.2-fold [1]. The 3-nitrobenzenesulfonohydrazide parent compound itself has been described as a potent inhibitor of α-amylase and β-glucosidase, with utility in molecular docking studies to predict enzyme-inhibitor interactions relevant to type 2 diabetes .

Type 2 diabetes α-Amylase inhibition α-Glucosidase inhibition Postprandial hyperglycemia

Hydrochloride Salt vs. Free Base: Physicochemical Differentiation and Procurement Implications

3-Nitrobenzenesulfonohydrazide is commercially available in two forms: the free base (CAS 6655-77-2, MW 217.20 g/mol) and the hydrochloride salt (CAS 1092355-67-3, MW 253.66 g/mol) [1]. The hydrochloride salt exhibits a melting point typically above 300°C, compared to a predicted melting point of approximately 155°C (mean or weighted MP) for the free base , indicating substantially greater thermal stability. The salt form is described as a yellow crystalline solid soluble in ethanol and dichloromethane but insoluble in water, with stability under dry conditions but sensitivity to moisture . The free base is also reported as a yellow crystalline solid with similar organic solvent solubility . The 36.46 g/mol mass difference (one HCl equivalent) must be accounted for in stoichiometric calculations during derivative synthesis. The hydrochloride salt's superior crystallinity facilitates accurate gravimetric dispensing in milligram-scale medicinal chemistry workflows, while its enhanced thermal stability reduces decomposition risk during ambient-temperature storage and shipping . No equivalent hydrochloride salt forms are commercially listed for the 2-nitro (CAS 5906-99-0) or 4-nitro (CAS 2937-05-5) isomers, making the 3-nitro hydrochloride the only member of this isomer family available in a stabilized salt form from major research chemical suppliers .

Salt form selection Solid-state stability Solubility Procurement

PleD Diguanylate Cyclase Inhibition: 3-Nitro-Catechol Hybrid with Competitive Binding Mode at Low Micromolar Potency

A catechol-containing sulfonohydrazide compound built on the 3-nitrobenzenesulfonohydrazide scaffold, 3-nitro-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzene-1-sulfonohydrazide, demonstrated 85% inhibition of the diguanylate cyclase PleD at 0.1 mM with a competitive binding mode against the GTP substrate [1]. Molecular docking revealed that binding is stabilized by polar interactions with residues N335, D344, and R366 within the GTP binding pocket [2]. The broader series of catechol-containing sulfonohydrazide compounds, derived from in silico screening of the ZINC database, yielded PleD inhibitors with IC₅₀ values in the low micromolar range (~11 µM) [3]. These compounds represent the most potent in vitro PleD inhibitors identified to date and are being explored as a novel class of antimicrobials capable of hampering biofilm formation without exerting direct bactericidal pressure [3]. The 3-nitro substitution pattern is critical for orienting the catechol pharmacophore within the PleD active site; the 4-methyl-3-nitro analogue showed stabilization through analogous polar contacts, confirming the importance of the meta-nitro position [1].

Biofilm inhibition Diguanylate cyclase PleD Antimicrobial resistance c-di-GMP signaling

Optimal Deployment Scenarios for 3-Nitrobenzenesulfonohydrazide Hydrochloride Based on Quantified Differentiation Evidence


Antibacterial Drug Discovery: MurC Ligase Inhibitor Lead Optimization with Attenuated Potency Profile

Medicinal chemistry teams pursuing novel Gram-negative antibacterial agents targeting the MurC peptidoglycan biosynthesis pathway should select the 3-nitrobenzenesulfonohydrazide scaffold when a moderated inhibition window is desired. As demonstrated by the 74% MurC inhibition at 0.10 mM (vs. 86% for the 2-nitro isomer) [1], the 3-nitro scaffold offers a deliberately attenuated starting point that may reduce the risk of host cytotoxicity while still providing tractable enzyme engagement for SAR expansion. The hydrochloride salt form further supports this application by enabling accurate solid dispensing for parallel synthesis of focused hydrazone libraries.

Alzheimer's Disease Research: Synthesis of Sub-µM Cholinesterase Inhibitors via Triazole Hybridization

Neuroscience groups developing next-generation cholinesterase inhibitors for Alzheimer's disease should prioritize the 3-nitrobenzenesulfonohydrazide scaffold based on its proven translation into triazole-hybrid analogues with IC₅₀ values as low as 0.30 µM (AChE) and 0.70 µM (BuChE)—representing up to 7.2-fold improvement over donepezil [2]. The consistent potency across a 21-compound series demonstrates the scaffold's robustness for library synthesis, and the hydrochloride salt's room-temperature storage compatibility facilitates long-term compound management in multi-year CNS drug discovery campaigns.

Metabolic Disease Research: Dual-Target α-Amylase/α-Glucosidase Inhibitor Development

Diabetes research laboratories developing postprandial hyperglycemia agents should select the 3-nitrobenzenesulfonohydrazide hydrochloride scaffold for its demonstrated ability to generate benzimidazole-hybrid analogues that outperform acarbose by 2.1-fold (α-amylase) and 4.2-fold (α-glucosidase) [3]. The dual-target inhibition profile is a differentiating feature of this scaffold class, and the commercial availability of the hydrochloride salt in research-grade purity (≥95%) from multiple suppliers ensures reproducible starting material quality for structure-activity relationship studies.

Anti-Biofilm and Antimicrobial Resistance Research: PleD Inhibitor Development

Microbiology groups investigating non-bactericidal strategies to combat biofilm-associated infections should employ 3-nitrobenzenesulfonohydrazide hydrochloride as the precursor for catechol-hybrid PleD inhibitors. The 3-nitro-catechol sulfonohydrazide derivative achieves 85% PleD inhibition through competitive GTP-site binding [4], representing the most potent PleD inhibitor chemotype reported. This mechanism targets c-di-GMP signaling rather than bacterial viability, offering a resistance-sparing approach to biofilm control that complements conventional antibiotic therapy.

Quote Request

Request a Quote for 3-Nitrobenzenesulfonohydrazide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.